Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt: Structural Elucidation, Physicochemical Profiling, and Applications in Conformationally Constrained Peptide Synthesis
Boc-4,5-dehydro-L-leucine Dicyclohexylammonium Salt: Structural Elucidation, Physicochemical Profiling, and Applications in Conformationally Constrained Peptide Synthesis
Executive Summary
In the pursuit of highly potent and metabolically stable peptide therapeutics, the incorporation of non-canonical amino acids (ncAAs) has become a cornerstone of modern peptidomimetic design. Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt (CAS: 87720-54-5) is a specialized, synthetically critical building block utilized to introduce severe conformational constraints into peptide backbones. By leveraging the sp2 planar geometry of the α,β -dehydroamino acid side chain, researchers can artificially induce secondary structures such as β -turns and 310 -helices. This whitepaper provides an in-depth technical analysis of its chemical structure, mechanistic utility, and the precise handling protocols required to successfully integrate this compound into Solid-Phase Peptide Synthesis (SPPS) workflows.
Chemical Identity & Structural Parameters
The structural integrity of Boc-4,5-dehydro-L-leucine relies on three distinct functional domains:
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The Boc (tert-butyloxycarbonyl) Protecting Group: Shields the α -amine during coupling, requiring strongly acidic conditions (e.g., Trifluoroacetic acid) for deprotection.
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The Δ4,5 -Dehydro Core: The L-leucine backbone features a double bond between the C4 ( γ ) and C5 ( δ ) carbons. This unsaturation restricts the rotational freedom of the isobutyl side chain, creating a bulky π -electron cloud that sterically dictates the Ramachandran ϕ and ψ angles of the resulting peptide.
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The Dicyclohexylammonium (DCHA) Counterion: Free Boc-protected dehydroamino acids are notoriously prone to spontaneous degradation and often present as hygroscopic, difficult-to-weigh oils. The addition of DCHA forms a stable, highly crystalline salt, ensuring long-term shelf life and precise stoichiometric weighing [1].
Table 1: Physicochemical Properties
The following quantitative data summarizes the standard specifications for high-purity synthesis applications.
| Property | Value |
| Chemical Name | Boc-4,5-dehydro-L-leucine dicyclohexylammonium salt |
| Synonyms | Boc-4,5-dehydro-L-Leu-OH·DCHA |
| CAS Number | 87720-54-5 |
| Molecular Formula | C₁₁H₁₉NO₄ · C₁₂H₂₃N |
| Molecular Weight | 410.6 g/mol |
| Purity Standard | ≥ 99.0% (HPLC) |
| Melting Point | 144 - 148 °C |
| Optical Rotation | [α]²⁰D = +11 ± 2º (c=1 in MeOH) |
| Physical Appearance | White amorphous powder |
Data supported by chemical specifications from Chem-Impex and Sigma-Aldrich [1, 2].
Mechanistic Impact on Peptide Backbone Conformation
The primary utility of dehydroleucine ( Δ Leu) lies in its ability to act as a structural nucleator. Natural linear peptides often suffer from high conformational flexibility, leading to poor receptor selectivity and rapid proteolytic degradation.
When Δ Leu is incorporated into a sequence, the sp2 hybridization of the side chain imposes severe steric hindrance against adjacent residues. This forces the peptide backbone to adopt highly specific, rigidified conformations—most notably type II β -turns or 310 -helices [3, 4]. This conformational pre-organization lowers the entropic cost of receptor binding, thereby exponentially increasing binding affinity. Furthermore, the unnatural steric bulk physically blocks the active sites of endogenous endopeptidases, granting the therapeutic peptide an extended pharmacokinetic half-life.
Fig 1: Mechanistic pathway of 4,5-dehydro modification enhancing peptide therapeutic efficacy.
Experimental Protocol: Salt Liberation and SPPS Coupling
Critical Causality Warning: A common point of failure in peptidomimetic synthesis is the direct addition of the DCHA salt into the SPPS reactor. DCHA is a bulky, highly reactive secondary amine. If not removed, it will competitively react with uronium-based coupling reagents (e.g., HATU, HBTU) to form inert tetramethyluronium byproducts, or it will act as a base, disrupting the local pH and leading to truncated peptide sequences. The salt must be broken prior to activation.
Step-by-Step Methodology: DCHA Removal and Coupling
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Biphasic Extraction (Salt Breaking): Suspend the required molar amount of Boc-4,5-dehydro-L-Leu·DCHA in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt). Add an equal volume of cold 0.5 M Potassium Bisulfate ( KHSO4 ) aqueous solution.
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Phase Separation: Agitate the biphasic mixture vigorously for 5 minutes in a separatory funnel. The acidic aqueous layer protonates the DCHA, rendering it water-soluble ( DCHA⋅H+ ), while the liberated free acid (Boc-4,5-dehydro-L-Leu-OH) partitions exclusively into the organic EtOAc layer.
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Self-Validation Check: Extract a drop of the aqueous layer and test the pH. It must register at pH 2-3. If the pH is > 3, the DCHA has not been fully protonated and extracted. Add additional 0.5 M KHSO4 until the target pH is achieved. This self-validating step guarantees zero DCHA carryover.
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Washing & Drying: Separate the organic layer and wash twice with saturated NaCl (brine) to remove residual aqueous salts. Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. The resulting product is the pure free acid, ready for immediate coupling.
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Activation: Dissolve the free acid in minimal N,N-Dimethylformamide (DMF). Add 0.95 equivalents of HATU and 2.0 equivalents of DIPEA. Note: Using a slight sub-stoichiometric amount of HATU (0.95 eq) prevents the capping of the resin-bound peptide amine by excess uronium species.
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Coupling & Deprotection: Transfer the activated mixture to the resin-bound peptide and agitate for 1-2 hours. Following a negative Kaiser test, proceed with standard Boc deprotection using 50% TFA in Dichloromethane (DCM).
Fig 2: SPPS workflow detailing DCHA salt liberation and Boc-4,5-dehydro-L-Leu coupling.
Applications in Drug Development
The strategic insertion of Boc-4,5-dehydro-L-leucine is heavily utilized in the synthesis of cyclic peptides and advanced targeted therapies [5]. Because the dehydro-modification restricts the peptide into a bioactive conformation, it is frequently used to synthesize analogs of naturally occurring hormones, antimicrobial peptides, and apolipoproteins where structural rigidity directly correlates to in vivo efficacy and metabolic survivability.
References
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MDPI. "Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications." International Journal of Molecular Sciences, [Link]
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Exploration of Targeted Anti-tumor Therapy. "Revisiting 310-helices: biological relevance, mimetics and applications." ExplorationPub,[Link]
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National Institutes of Health (NIH). "Conformationally constrained formyl methionyl tripeptides: structure-function study of analogs containing alpha,beta-dehydrophenylalanine and dehydroleucine." PubMed,[Link]
